5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound characterized by its unique structure, which includes a triazole ring and a thiol functional group. Its molecular formula is , and it has a molecular weight of approximately 264.35 g/mol . The presence of the methoxyphenyl group contributes to its potential biological activities, while the triazole and thiol functionalities are known to play significant roles in various
5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits notable biological activity, particularly in antimicrobial and anti-inflammatory contexts. Compounds within the triazole class are often explored for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may have potential as an anti-tubercular agent, as indicated by its structural similarities to other effective triazoles . Additionally, its thiol group may contribute to antioxidant properties.
The synthesis of 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves:
This compound has potential applications in various fields:
Interaction studies have shown that 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol can bind effectively to various biological targets. Computational modeling suggests that it may interact with key enzymes involved in pathogen metabolism, potentially inhibiting their activity. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy against target diseases .
Several compounds share structural similarities with 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Lacks methyl substitution on the triazole ring | |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains fluorine substituent enhancing biological activity | |
| 5-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Ethyl group alters lipophilicity compared to the methoxy group |
The unique combination of the methoxyphenyl amine moiety and the methyl substitution on the triazole ring distinguishes 5-(((4-Methoxyphenyl)amino)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol from these similar compounds. This structural configuration may enhance its pharmacological profile and broaden its applicability in medicinal chemistry.